molecular formula C12H18BNO6S B15287272 4-(n-(Tert-butoxycarbonyl)methylsulfonamido)phenylboronic acid

4-(n-(Tert-butoxycarbonyl)methylsulfonamido)phenylboronic acid

Cat. No.: B15287272
M. Wt: 315.16 g/mol
InChI Key: VJDPMEAECBWNOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(n-(Tert-butoxycarbonyl)methylsulfonamido)phenylboronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (BOC) protected sulfonamide group. The BOC group is commonly used as a protecting group in organic synthesis due to its stability under basic conditions and ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(n-(Tert-butoxycarbonyl)methylsulfonamido)phenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(n-(Tert-butoxycarbonyl)methylsulfonamido)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Properties

Molecular Formula

C12H18BNO6S

Molecular Weight

315.16 g/mol

IUPAC Name

[4-[(2-methylpropan-2-yl)oxycarbonyl-methylsulfonylamino]phenyl]boronic acid

InChI

InChI=1S/C12H18BNO6S/c1-12(2,3)20-11(15)14(21(4,18)19)10-7-5-9(6-8-10)13(16)17/h5-8,16-17H,1-4H3

InChI Key

VJDPMEAECBWNOW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)N(C(=O)OC(C)(C)C)S(=O)(=O)C)(O)O

Origin of Product

United States

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